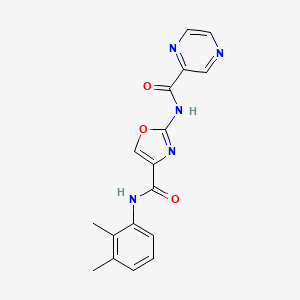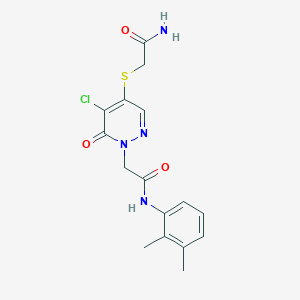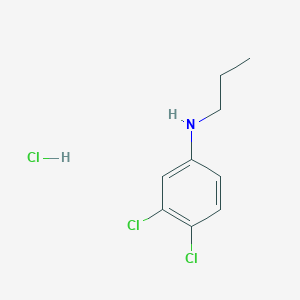![molecular formula C13H11ClN4O2S B2908477 7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione CAS No. 331751-89-4](/img/structure/B2908477.png)
7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione
Übersicht
Beschreibung
7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione, commonly known as Allopurinol, is a xanthine oxidase inhibitor drug that is used to treat gout and hyperuricemia. It is an important drug in the management of these conditions and has been widely researched and studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to modulate oxidative stress and inflammatory pathways .
Pharmacokinetics
A related compound, “3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole”, has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Compounds with similar structures have been shown to have diverse biological activities, suggesting a potential for a wide range of molecular and cellular effects .
Vorteile Und Einschränkungen Für Laborexperimente
Allopurinol is a widely used drug in laboratory experiments due to its well-established mechanism of action and its ability to inhibit xanthine oxidase. However, there are limitations to its use, as it can have off-target effects on other enzymes and pathways in the body. Additionally, the concentration of Allopurinol used in experiments can vary depending on the specific experiment being conducted, which can affect the results.
Zukünftige Richtungen
There are several potential future directions for the use of Allopurinol in medical research. One potential direction is the use of Allopurinol as a treatment for cardiovascular disease, as it has been shown to have anti-inflammatory and antioxidant properties that may be beneficial in reducing the risk of cardiovascular events. Another potential direction is the use of Allopurinol in the treatment of cancer, as it has been shown to have anti-tumor effects in vitro and in vivo. Additionally, there is ongoing research into the use of Allopurinol in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective properties.
Synthesemethoden
Allopurinol is synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl cyanide with ethyl acetoacetate to form 7-(4-chlorobenzyl)-3-methylxanthine. The resulting compound is then treated with thionyl chloride to form 7-(4-chlorobenzyl)-3-methylxanthine-8-thione. Finally, the compound is oxidized with hydrogen peroxide to form Allopurinol.
Wissenschaftliche Forschungsanwendungen
Allopurinol has been extensively researched and studied for its potential use in the treatment of various medical conditions. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of conditions such as cardiovascular disease, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells.
Eigenschaften
IUPAC Name |
7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2S/c1-17-10-9(11(19)16-12(17)20)18(13(21)15-10)6-7-2-4-8(14)5-3-7/h2-5H,6H2,1H3,(H,15,21)(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCLEMNPGSUBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324109 | |
| Record name | 7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665184 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
331751-89-4 | |
| Record name | 7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



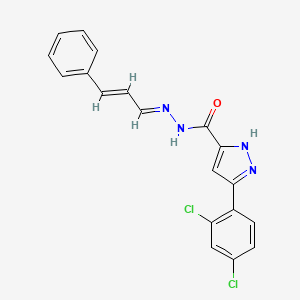
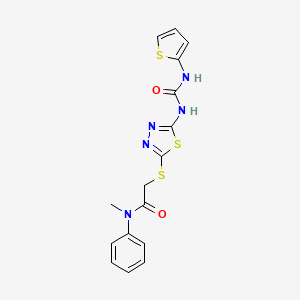
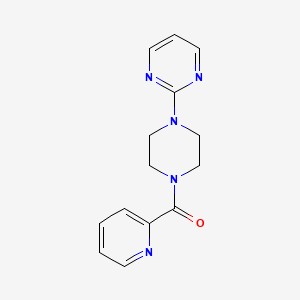
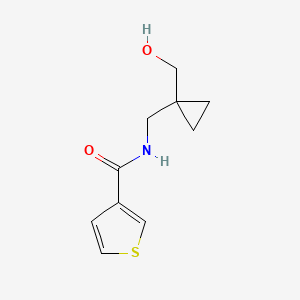
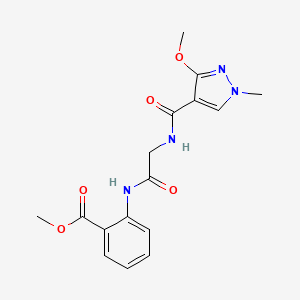
![4-[2-(3-Nitrophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2908402.png)
![8-(2-Chloro-6-fluorophenyl)-1,3-dimethyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2908403.png)
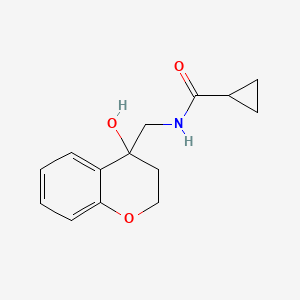
![N-(2-fluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2908408.png)
